5-MethoxyPinocembroside

説明

5-MethoxyPinocembroside is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related methoxy compounds and their biological significance, synthesis, and properties. For instance, 5-methoxytryptamine, a compound related to 5-MethoxyPinocembroside, is a potent agonist of presynaptic 5-hydroxytryptamine autoreceptors and is synthesized in the pineal gland. It plays a role in the modulation of serotonin release in the central nervous system and exhibits a day-night rhythmicity in its levels within the pineal gland of golden hamsters .

Synthesis Analysis

The synthesis of related methoxy compounds involves various chemical reactions. For example, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, with the maximum yield obtained under specific conditions . Another study describes the synthesis of methoxypyrrole amino acids (MOPAS) and their incorporation into small peptides, indicating the versatility of methoxy compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of methoxy compounds is characterized by various analytical techniques. For instance, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was characterized by elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonds . Similarly, the molecular structure of 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan was determined using spectral and microanalytical data, and confirmed by X-ray single crystal analysis .

Chemical Reactions Analysis

Methoxy compounds participate in various chemical reactions. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one was performed to synthesize brominated derivatives, which are useful in heterocyclic synthesis . The study on 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives also highlights the chemical reactivity of methoxy groups and their influence on antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy compounds are influenced by their molecular structure. The study on 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol reports its crystallization in the monoclinic system and features such as blue fluorescence . The presence of methoxy groups can affect the biological activity of compounds, as seen in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, where the 5-methoxy group was tolerated in terms of biochemical potency .

科学的研究の応用

Pharmacological and Physiological Characteristics

5-MethoxyPinocembroside, specifically 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine), is a psychoactive substance with limited scientifically-based literature on its pharmacological, physiological, psychopharmacological, and toxicological characteristics. It has been sold primarily over the Internet as a 'research chemical' or 'plant food' and is known for its hallucinogenic properties. Its use as a hallucinogenic drug has been reported occasionally in online forums, highlighting the need for more scientific evidence to establish a comprehensive understanding of this drug (Corkery et al., 2012).

Psychotherapeutic Effects

There is evidence suggesting the potential psychotherapeutic effects of 5-MeO-DMT, another related compound. It has been used for spiritual and recreational purposes, and anecdotal reports indicate improvements in psychiatric disorders following its use. These improvements include conditions like post-traumatic stress disorder, depression, anxiety, and substance use disorders. However, these findings are based on user-reported data and require further scientific validation (Davis et al., 2018).

Anti-Cancer Properties

A study on 5-methoxyhydnocarpin demonstrated selective anti-cancer effects in THP-1 human leukemia cancer cells. The compound induced apoptosis and inhibited cancer cell migration, indicating potential as an anti-cancer agent. Further research is necessary to fully understand its mechanisms and potential therapeutic applications in oncology (Xu et al., 2016).

Dermatological Applications

5-Methoxypsoralen (5-MOP) has been studied for its skin distribution after topical application in both healthy and psoriatic skin. This research is significant for dermatological applications, particularly in the context of photochemotherapy for psoriasis. The study found an increase in 5-MOP in psoriatic skin after topical application, suggesting its efficacy in treating psoriasis (Colombo et al., 2003).

Potential for Abuse and Health Risks

Despite its potential therapeutic applications, 5-MeO-DMT, similar to 5-MethoxyPinocembroside, has been associated with health risks and potential for abuse. It is important to note the potential for unintended negative effects, especially when used without medical supervision or in recreational settings. Further research is required to fully understand the risks and benefits associated with its use (Williams et al., 2007).

作用機序

Target of Action

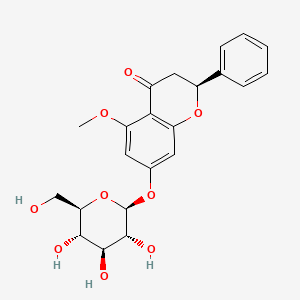

5-MethoxyPinocembroside is a flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways.

Mode of Action

As a flavonoid, it may interact with its targets to modulate their activity, but the specifics of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

Flavonoids, in general, are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling .

Result of Action

As a flavonoid, it may have antioxidant, anti-inflammatory, and cell signaling effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

特性

IUPAC Name |

(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVUIVTKIOLBO-YMTXFHFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-MethoxyPinocembroside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

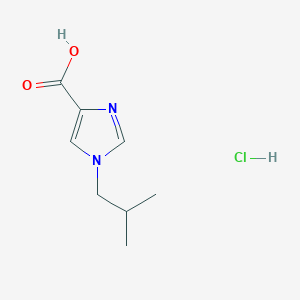

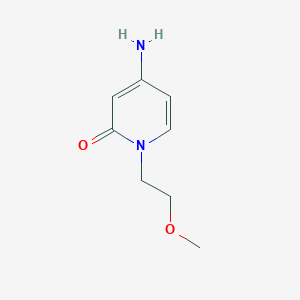

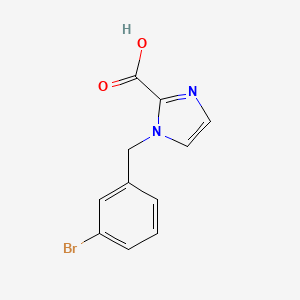

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)